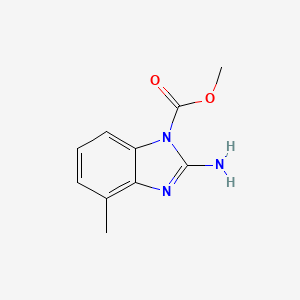

甲基-2-氨基-4-甲基苯并咪唑-1-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The reactions are accelerated by orders of magnitude in comparison to the bulk . No other acid, base, or catalyst is used . The synthetic procedure involves an acid-catalyzed reaction mechanism based on the identification of the intermediate arylamides .Molecular Structure Analysis

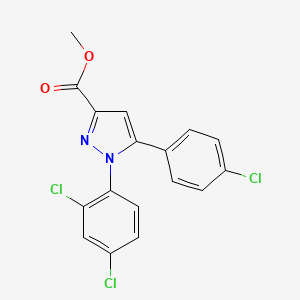

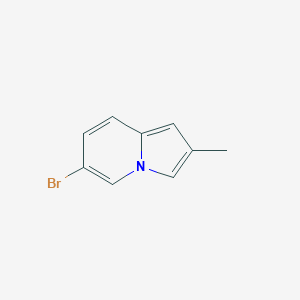

The molecular structure of “Methyl 2-amino-4-methylbenzimidazole-1-carboxylate” consists of a benzimidazole core with a methyl group at the 4-position and a carboxylate group at the 1-position.Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives are accelerated in microdroplets . The reaction mechanism is acid-catalyzed and involves the formation of intermediate arylamides . Their dehydration leads to the formation of benzimidazoles in a subsequent thermally enhanced step .科学研究应用

催化应用

2-氨基-4-甲基苯并咪唑-1-羧酸甲酯在均相催化领域中得到应用,特别是在碘烯烃和碘苯与氨基酸酯的氨基羰基化中。该过程在钯催化下进行,能够形成 2-氧代-酰胺型衍生物和酰胺,产率极高,展示了该化合物在常规条件和离子液体中合成复杂有机分子的实用性 (Müller 等,2005)。

生物修复和环境科学

在环境科学中,来自 Nocardioides sp. 菌株 SG-4G 的一种新型卡苯达辛(1H-苯并咪唑-2-基甲氨酸甲酯)水解酯酶展示了酶促生物修复的潜力。该酶能有效地将卡苯达辛降解为危害性较小的化合物,突出了 2-氨基-4-甲基苯并咪唑-1-羧酸甲酯衍生物在减轻污染和增强环境健康方面的相关性 (Pandey 等,2010)。

有机合成

该化合物在有机合成中至关重要,特别是在 N-取代 1,3-二氢苯并咪唑-2-酮的组装中。这是通过从邻卤代芳基氨基甲酸甲酯开始的级联偶联/环化过程实现的,表明了其在使用一系列耐受基团创建功能化分子的多功能性 (邹等,2007)。

农业应用

在农业中,使用聚合物和固体脂质纳米颗粒持续释放卡苯达辛(2-苯并咪唑氨基甲酸甲酯)展示了苯并咪唑衍生物在开发杀菌剂高级配方中的应用。这些载体系统提供了诸如改变释放曲线、降低环境毒性和提高预防植物真菌病害的效率等优势 (Campos 等,2015)。

缓蚀

2-氨基-4-甲基苯并咪唑-1-羧酸甲酯衍生物因其作为缓蚀剂的潜力而受到研究,特别是在 NaCl 介质中保护钢材方面。量子化学研究表明,此类化合物表现出很高的缓蚀效率,支持其在工业环境中延长金属结构寿命的应用 (Gece & Bilgiç,2009)。

未来方向

Benzimidazole derivatives, such as “Methyl 2-amino-4-methylbenzimidazole-1-carboxylate”, have been the focus of many laboratories around the world, including the development of novel and potent benzimidazole-containing drugs . The research and development of benzimidazole-based drugs is an increasingly active and attractive topic in medicinal chemistry .

属性

IUPAC Name |

methyl 2-amino-4-methylbenzimidazole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-6-4-3-5-7-8(6)12-9(11)13(7)10(14)15-2/h3-5H,1-2H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSJYNCXNJQOBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N(C(=N2)N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-4-methylbenzimidazole-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Ethyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2770430.png)

![5-(1,2-dithiolan-3-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pentanamide](/img/structure/B2770434.png)

![2-amino-4-(4-bromophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2770437.png)

![4-{[1-(cyclobutylcarbonyl)piperidin-3-yl]methoxy}-N-cyclopropylbenzamide](/img/structure/B2770441.png)

![2-(allylthio)-5-(4-fluorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2770442.png)